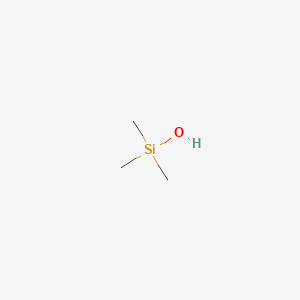

三甲基硅醇

描述

Trimethylsilanol is an organosilicon compound with the chemical formula (CH₃)₃SiOH. It consists of a silicon atom bonded to three methyl groups and one hydroxyl group. This compound is a colorless, volatile liquid with a boiling point of approximately 99°C . Trimethylsilanol is commonly found as a contaminant in the atmospheres of spacecraft due to the degradation of silicone-based materials .

科学研究应用

Trimethylsilanol has a wide range of applications in various fields:

作用机制

Target of Action

Trimethylsilanol (TMS) is an organosilicon compound with the formula (CH3)3SiOH . The primary targets of TMS are silicone-based materials . Specifically, it is the volatile product from the hydrolysis of polydimethylsiloxane, which are generally terminated with trimethylsilyl groups .

Mode of Action

TMS interacts with its targets through a process of hydrolysis . It reacts with the silanol groups (R3SiOH) giving silyl ethers . This reaction is facilitated by the weak acidity of TMS, which has a pKa value of 11 . This acidity is comparable to that of orthosilicic acid, but much higher than the one of alcohols like tert-butanol .

Biochemical Pathways

It’s known that tms and related volatile siloxanes are formed by hydrolysis of silicone-based containing materials, which are found in detergents and cosmetic products . The degradation of these materials can lead to the presence of TMS in various environments, such as in biogas and landfill gas .

Pharmacokinetics

It’s known that tms is a colourless volatile liquid , suggesting that it could be rapidly distributed in the environment. Its volatility also suggests that it could be readily absorbed and eliminated, but more research is needed to confirm these hypotheses.

Result of Action

It’s known that the combustion of tms and related volatile siloxanes forms particles of silicates and microcrystalline quartz . These particles can cause abrasion of combustion engine parts, posing problems for the use of gases containing TMS in combustion engines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TMS. For example, TMS is a contaminant in the atmospheres of spacecraft, where it arises from the degradation of silicone-based materials . Furthermore, traces of TMS are present in biogas and landfill gas, resulting from the degradation of silicones . These environmental conditions can affect the formation and distribution of TMS.

生化分析

Biochemical Properties

Trimethylsilanol is a weak acid with a pKa value of 11 . The acidity is comparable to that of orthosilicic acid, but much higher than that of alcohols like tert-butanol . Deprotonation with sodium hydroxide gives sodium trimethylsiloxide . Trimethylsilanol reacts with the silanol groups (R3SiOH) giving silyl ethers .

Cellular Effects

Trimethylsilanol has been found to have antimicrobial effects. The antimicrobial effects observed between trimethylsilanol and t-butanol demonstrate that trimethylsilanol can enhance biocidal properties against E. coli more effectively than the analogous organic alcohol .

Molecular Mechanism

Trimethylsilanol cannot be produced by simple hydrolysis of chlorotrimethylsilane as this reaction leads to the etherification product hexamethyldisiloxane, because of the by-product hydrochloric acid . Trimethylsilanol is accessible by weakly basic hydrolysis of chlorotrimethylsilane, since the dimerization can thus be avoided . Trimethylsilanol can also be obtained by the basic hydrolysis of hexamethyldisiloxane .

Temporal Effects in Laboratory Settings

Trimethylsilanol is a labile silanol compound that has been identified as a dominant silicon species in waste disposal and waste composting gases . It is a volatile product of the degradation of organosilicon materials under special environmental conditions .

Metabolic Pathways

Trimethylsilanol is involved in the hydrolysis of polydimethylsiloxane, which are generally terminated with trimethylsilyl groups . This reaction forms trimethylsilanol and related volatile siloxanes .

Transport and Distribution

In contact with water, trimethylsilane hydrolyzes at a slow rate to form trimethylsilanol and hydrogen . The silanol hydrolysis product, trimethylsilanol, may undergo condensation reactions in solution to give the siloxane dimer (hexamethyldisiloxane; CAS No: 107-46-0) and a dynamic equilibrium is established .

准备方法

Synthetic Routes and Reaction Conditions: Trimethylsilanol can be synthesized through the hydrolysis of chlorotrimethylsilane. this reaction typically leads to the formation of hexamethyldisiloxane due to the presence of hydrochloric acid as a by-product . To avoid this, weakly basic hydrolysis of chlorotrimethylsilane is employed, which prevents dimerization . Another method involves the basic hydrolysis of hexamethyldisiloxane .

Industrial Production Methods: An industrial method for producing trimethylsilanol involves the reaction of hexamethyldisilazane with glacial acetic acid and water. The mixture is heated to 60-70°C, and hexamethyldisilazane is added dropwise. The reaction proceeds for 2-3 hours, followed by distillation to obtain trimethylsilanol with a purity of over 98% .

化学反应分析

Types of Reactions: Trimethylsilanol undergoes various chemical reactions, including:

Deprotonation: When treated with sodium hydroxide, trimethylsilanol forms sodium trimethylsiloxide.

Formation of Silyl Ethers: It reacts with other silanol groups to form silyl ethers.

Common Reagents and Conditions:

Deprotonation: Sodium hydroxide is commonly used for deprotonation reactions.

Silyl Ether Formation: Silanol groups (R₃SiOH) are used in the formation of silyl ethers.

Major Products:

Sodium Trimethylsiloxide: Formed from the deprotonation of trimethylsilanol.

Silyl Ethers: Formed from the reaction with other silanol groups.

相似化合物的比较

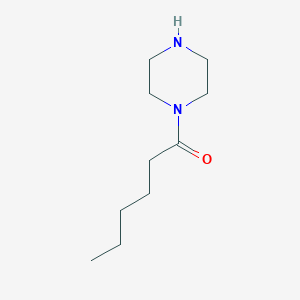

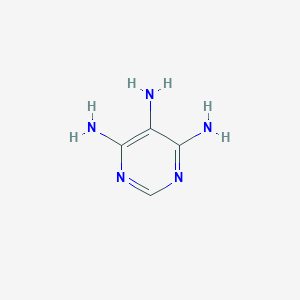

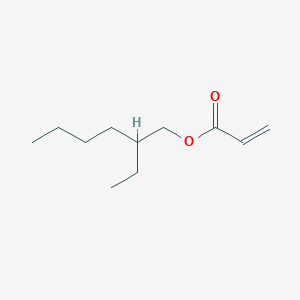

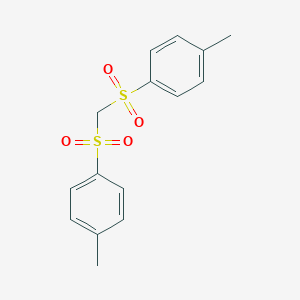

Trimethylsilanol is unique due to its specific structure and reactivity. Similar compounds include:

tert-Butanol: Another alcohol with different reactivity and applications.

Hexamethyldisiloxane: A related compound formed during the hydrolysis of chlorotrimethylsilane.

Triethylsilanol: Another silanol compound with different properties and uses.

Trimethylsilanol stands out due to its specific applications in silicone production, personal care products, and industrial uses, making it a versatile and valuable compound in various fields.

属性

IUPAC Name |

hydroxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10OSi/c1-5(2,3)4/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPLIUHOKVUFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10519-96-7 (potassium salt), 18027-10-6 (hydrochloride salt), 2004-14-0 (lithium salt), 1795-31-9 (phosphite (3:1)), 18027-10-6 (Na salt), 5599-26-8 (Sb(3 )salt) | |

| Record name | Trimethylsilanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7061433 | |

| Record name | Trimethylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a strong odor; [Wacker Silicones MSDS] | |

| Record name | Trimethylsilanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.14 [mmHg] | |

| Record name | Trimethylsilanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1066-40-6 | |

| Record name | Trimethylsilanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanol, 1,1,1-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxytrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLSILANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4BIN3300P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is trimethylsilanol and what are its industrial concerns?

A1: Trimethylsilanol (TMS) is a volatile organosilicon compound often generated during the production of silicon wafers. In the semiconductor industry, airborne TMS, even at trace levels (parts per trillion), can deposit on sensitive components like UV scanner lenses, leading to a degradation known as trimethylsilanol optics haze. This haze can cause costly and irreversible damage. []

Q2: How does trimethylsilanol behave as a hydrogen-bond donor?

A2: Trimethylsilanol acts as a hydrogen-bond donor in solutions with various solvents. Infrared spectroscopic studies reveal its interaction with aromatic hydrocarbons and solvents containing oxygen or nitrogen. These interactions involve both O–H···π and O–H···n hydrogen bonds, impacting the O–H frequency shifts and equilibrium constants of hydrogen-bond formation. []

Q3: What is the environmental impact of trimethylsilanol?

A3: Trimethylsilanol is a significant hydrolytic degradation product of polydimethylsiloxanes (PDMS), which are widely used synthetic polymers. As PDMS degrades in the environment, trimethylsilanol is released and can potentially impact various environmental compartments like water, soil, and sediments. []

Q4: What is the molecular formula and weight of trimethylsilanol?

A4: The molecular formula of trimethylsilanol is (CH3)3SiOH, and its molecular weight is 90.20 g/mol.

Q5: How can you characterize trimethylsilanol spectroscopically?

A5: Various spectroscopic methods are useful for characterizing trimethylsilanol:

- NMR Spectroscopy: 1H NMR can be used to determine the content of trimethylsilanol in samples like hexamethyldisiloxane. [] Additionally, 29Si NMR is effective in characterizing trimethylsilyl silicates derived from trimethylsilanol. []

- Infrared Spectroscopy: Infrared (IR) spectroscopy is helpful in studying hydrogen bonding interactions of trimethylsilanol with different solvents. [] Additionally, it can analyze the transformations of adsorbed trimethylsilanol species on silica surfaces upon curing. []

- Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) is widely used for analyzing trace levels of trimethylsilanol in various matrices, including air, water, soil, and biological samples. [, , , , ]

Q6: Can trimethylsilanol be used to synthesize specific materials?

A6: Yes, trimethylsilanol plays a crucial role in synthesizing various materials:

- ω-chloropolysiloxanes: Trimethylsilanol reacts with dimethyldichlorosilane or ω,ω′-dichloropolysiloxanes to synthesize ω-chloropolysiloxanes, valuable compounds in silicone chemistry. []

- Sodium and Potassium Oxides: Trimethylsilanol is used as a precursor in the atomic layer deposition (ALD) technique to deposit thin films of sodium and potassium oxides, crucial components in various electronic applications. [, ]

Q7: How does trimethylsilanol react with silica surfaces?

A7: Trimethylsilanol demonstrates interesting behavior when interacting with hydrated silica surfaces:

- Hydrolysis and Condensation: Methylchlorosilanes, when exposed to hydrated silica surfaces, undergo complete hydrolysis to their corresponding methylsilanols. The extent of condensation with surface hydroxyl groups is inversely proportional to the number of hydroxyl groups on the silicon atom, contradicting the typical trend. []

- Curing Effects: Curing influences the interaction of trimethylsilanol with silica. While trimethylsilanol fully condenses at room temperature to form Si-O-Si bonds with the surface, methyltrisilanol requires curing to complete crosslinking and form some Si-O-Si attachments to the surface. []

Q8: Can trimethylsilanol be involved in enzyme-mediated reactions?

A8: Yes, recent research indicates the potential use of trimethylsilanol in enzyme-mediated reactions for siloxane bond formation.

- Silicon-Oxygen Bond Formation: Enzymes like Rhizopus oryzae lipase (ROL), lysozyme, and phytase can catalyze the condensation of trimethylsilanol, generated in situ from trimethylethoxysilane, to produce hexamethyldisiloxane in aqueous media at mild conditions (25 °C, pH 7). []

- Mechanism and Key Players: Studies on thermal denaturation and reactant inhibition suggest that the enzyme's active site plays a crucial role in the catalysis. For instance, modifying key amino acids within the ROL active site significantly impacts silicon bio-catalysis. []

Q9: How can trace levels of trimethylsilanol be analyzed in environmental samples?

A9: Trace-level analysis of trimethylsilanol in complex matrices like water, sediment, soil, and biosolids requires sensitive and robust analytical methods:

- Extraction Techniques:

- Solid-Phase Extraction (SPE): Using sorbents like ISOLUTE® ENV+ coupled with GC/MS enables ultra-trace analysis of trimethylsilanol in water samples. []

- Solvent Extraction: Direct solvent extraction proves effective for solid samples like soil, sediment, and biosolids, followed by analysis using GC/MS. []

- Isotopic Internal Standards: Utilizing isotopic internal standards enhances the accuracy and reliability of the analysis. []

Q10: What are the challenges in analyzing trimethylsilanol in environmental samples?

A10: Several challenges exist when analyzing trimethylsilanol in environmental samples:

- Low Concentrations: Trimethylsilanol often exists at trace or ultra-trace levels, demanding highly sensitive analytical methods. []

- Background Contamination: The presence of trimethylsilanol in common extraction solvents can limit the method's sensitivity and require careful blank corrections. []

- Sample Storage Stability: Prolonged storage of environmental samples may lead to a reduction in trimethylsilanol concentrations, affecting the accuracy of the analysis. []

Q11: What happens to trimethylsilanol in the atmosphere?

A11: Trimethylsilanol, once released into the atmosphere, primarily degrades through reactions with hydroxyl (OH) radicals. This degradation pathway produces various products, including silanols, siloxanols, and cyclic siloxanes. [, ]

Q12: Are there any safety concerns associated with trimethylsilanol?

A12: While not extensively studied, some research suggests that trimethylsilanol might pose health risks. It is recommended to handle this compound with caution and consult safety data sheets for specific information. []

Q13: What is the current regulatory landscape for trimethylsilanol?

A13: Regulations regarding trimethylsilanol are still developing. In Europe, for instance, trimethylsilanol emissions from polyurethane flexible foams are evaluated, and indoor air guidance values are being derived to assess potential risks to consumers. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide](/img/structure/B90919.png)

![1,6-Dioxaspiro[4.4]nonane](/img/structure/B90924.png)